2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A “refreshed” synthesis of the [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, encompassing the use of eco-compatible catalysts and reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involve aromatic nucleophilic substitution . The reaction involves the use of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, different amines, and triazole-2-thiol .Mechanism of Action
Target of Action
The primary targets of AKOS021968572 are yet to be definitively identified. Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities .
Mode of Action
It is suggested that it may intercalate dna, similar to other [1,2,4]triazolo[4,3-a]quinoxaline compounds . This could potentially interfere with DNA replication and transcription, thereby inhibiting the growth of targeted cells .
Biochemical Pathways
It is suggested that it may influence pathways related to dna replication and transcription . The compound’s potential antiviral and antimicrobial activities suggest it may also interact with pathways specific to viral replication or bacterial growth .
Result of Action
Based on its potential dna intercalating activity, it could lead to the inhibition of dna replication and transcription, thereby inhibiting the growth of targeted cells .
Advantages and Limitations for Lab Experiments
The use of 2-PQX in lab experiments has several advantages and limitations. One of the main advantages of using 2-PQX in lab experiments is that it is relatively easy to synthesize and is available in a variety of forms. This makes it ideal for use in a variety of experiments. In addition, 2-PQX is also relatively stable and has a low toxicity, making it safe to use in experiments. However, 2-PQX is also relatively expensive and may not be suitable for large-scale experiments.
Future Directions
The potential applications of 2-PQX are vast and its use in scientific research is still being explored. Some potential future directions for 2-PQX include its use in drug discovery, materials science, and biochemistry. In drug discovery, 2-PQX could be used to develop new drugs that target specific proteins or enzymes in the body. In materials science, 2-PQX could be used to develop new materials with unique properties. Finally, in biochemistry, 2-PQX could be used to synthesize new molecules and compounds.
Synthesis Methods
2-PQX can be synthesized through a number of methods, including a multi-step synthesis process. The first step involves the reaction of 4-amino-3-methylpyridine with 2-chloro-1,3-dicyano-1,3-dicyano-1-propanol to form the intermediate 2-chloro-3-methyl-4-pyridinol. This intermediate is then reacted with 4-chloro-5-methyl-1,2,4-triazolo[4,3-a]quinoxaline to form 2-PQX. This synthesis process has been successfully used to synthesize 2-PQX in high yields.
Scientific Research Applications
2-PQX has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of this compound is in medicinal chemistry, where it has been studied for its potential use as a drug candidate. In addition, 2-PQX has also been studied for its potential applications in materials science, where it has been used as a curing agent for epoxy resins. Finally, 2-PQX has also been studied for its potential applications in biochemistry, where it has been used as a reagent for the synthesis of other compounds.
Properties
IUPAC Name |
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)22-11-18-20-16(22)17(21)24/h1-9,11H,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLIYNYMVZQKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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